3-Methylamino-1H-1,2,4-triazole

Beschreibung

The exact mass of the compound 3-Methylamino-1H-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylamino-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylamino-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

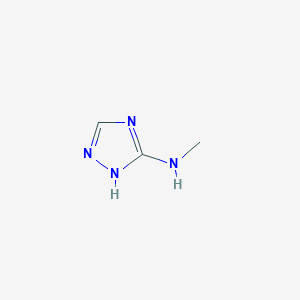

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-4-3-5-2-6-7-3/h2H,1H3,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWPYQNOYJQXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299822 | |

| Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15285-16-2 | |

| Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15285-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylamino-1H-1,2,4-triazole

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a vital pharmacophore and a versatile structural motif.[1][2][3] Compounds incorporating this heterocycle exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The metabolic stability and ability of the 1,2,4-triazole nucleus to act as a bioisostere for amide bonds make it a privileged scaffold in rational drug design.[1] 3-Methylamino-1H-1,2,4-triazole, a derivative of this important class, holds promise as a key intermediate for the synthesis of more complex bioactive molecules and functional materials. This guide provides a comprehensive overview of a plausible synthetic route and the essential characterization techniques for this compound, grounded in established chemical principles.

Part 1: Synthesis of 3-Methylamino-1H-1,2,4-triazole

The synthesis of 3-substituted-1,2,4-triazoles often involves the cyclization of a guanidine derivative with a suitable one-carbon synthon.[1][4] A reliable and straightforward approach for the synthesis of 3-amino-1,2,4-triazoles utilizes the reaction of aminoguanidine with formic acid.[5][6][7] By extension, a logical and efficient pathway to 3-Methylamino-1H-1,2,4-triazole involves the cyclization of N-methylaminoguanidine with formic acid.

Proposed Synthetic Pathway: Einhorn-Brunner Reaction Analogue

The proposed synthesis is analogous to the Einhorn-Brunner reaction, which involves the reaction of a hydrazine with a dicarbonyl compound to form a triazole. In this modified approach, N-methylaminoguanidine serves as the key precursor, which upon reaction with formic acid, undergoes intramolecular cyclization to yield the target triazole.

Experimental Protocol: Synthesis of 3-Methylamino-1H-1,2,4-triazole

Materials:

-

N-Methylaminoguanidine hydrochloride (or a suitable salt)

-

Formic acid (98-100%)

-

Ethanol (95%)

-

Sodium hydroxide (for neutralization, if starting with a salt)

-

Deionized water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Preparation of N-Methylaminoguanidine Formate (in situ):

-

In a 250 mL round-bottom flask, dissolve N-methylaminoguanidine hydrochloride (1 mole equivalent) in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and liberate the free base.

-

To this solution, cautiously add formic acid (1.05 mole equivalents). The reaction is exothermic and may cause foaming.

-

-

Cyclization Reaction:

-

Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C using a heating mantle.

-

Maintain this temperature with constant stirring for 4-6 hours to ensure complete cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After cooling the reaction mixture to room temperature, add 95% ethanol to dissolve the product. The solution may need to be heated gently to achieve complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

The crude product can be obtained by evaporating the ethanol under reduced pressure using a rotary evaporator.

-

For further purification, the resulting solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

-

Causality Behind Experimental Choices:

-

Excess Formic Acid: A slight molar excess of formic acid is used to ensure the complete conversion of the aminoguanidine precursor.

-

Reaction Temperature: The elevated temperature (120 °C) provides the necessary activation energy for the intramolecular cyclization and dehydration steps leading to the formation of the stable triazole ring.

-

Recrystallization: This is a crucial step for obtaining a high-purity product by removing unreacted starting materials and any side products. The choice of solvent is critical and should be one in which the product is sparingly soluble at low temperatures and highly soluble at elevated temperatures.

Visualizing the Synthesis Workflow:

Caption: Synthetic workflow for 3-Methylamino-1H-1,2,4-triazole.

Part 2: Characterization of 3-Methylamino-1H-1,2,4-triazole

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for the final product.

Physical Properties

A key physical characteristic is the melting point, which serves as an initial indicator of purity.

| Property | Expected Value |

| Molecular Formula | C₃H₆N₄ |

| Molecular Weight | 98.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 186-187 °C[8] |

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: Look for characteristic stretching vibrations in the range of 3100-3400 cm⁻¹. The primary amine will show two bands, while the N-H in the triazole ring will also contribute to this region.

-

C-H Stretch: Aliphatic C-H stretching from the methyl group will appear around 2850-3000 cm⁻¹.

-

C=N and N=N Stretch: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the 1500-1650 cm⁻¹ region.

-

N-H Bend: Bending vibrations for the N-H groups are expected in the 1550-1650 cm⁻¹ range.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides precise information about the carbon and hydrogen framework.

-

¹H NMR:

-

-CH₃: A singlet integrating to three protons is expected for the methyl group, likely in the range of 2.5-3.0 ppm.

-

-NH-: A broad singlet for the amino proton. Its chemical shift can vary depending on the solvent and concentration.

-

Triazole C-H: A singlet for the proton on the triazole ring, expected to be downfield (around 7.5-8.5 ppm) due to the aromatic nature of the ring.

-

Triazole N-H: A broad singlet for the proton on the triazole ring nitrogen, which may exchange with D₂O.

-

-

¹³C NMR:

-

-CH₃: An upfield signal for the methyl carbon, typically in the range of 25-35 ppm.

-

Triazole Carbons: Two distinct signals for the two carbon atoms in the triazole ring are expected in the aromatic region, likely between 140-160 ppm.

-

3. Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (98.11). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizing the Characterization Workflow:

Caption: Workflow for the characterization of 3-Methylamino-1H-1,2,4-triazole.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of 3-Methylamino-1H-1,2,4-triazole. The proposed synthetic method is based on well-established triazole chemistry, offering a high probability of success. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. This information is intended to empower researchers in their efforts to synthesize and utilize this valuable chemical intermediate for the development of novel pharmaceuticals and advanced materials.

References

- Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. (URL: )

- Cas 15285-16-2,3-Methylamino-1H-1,2,4-triazole | lookchem. (URL: )

- US20020173675A1 - Method for producing 1-methyl-3-nitroguanidine - Google P

- US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google P

- ES2261374T3 - PROCEDURE FOR THE PREPARATION OF 1-METHYL-3-NITROGUANIDINE.

- EP0798293A1 - Process for the preparation of N-Methyl-N'-nitroguanidine - Google P

- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (URL: )

- KR100434991B1 - Preparation method of N-methyl-N'-nitroguanidine - Google P

-

A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed. (URL: [Link])

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. (URL: [Link])

-

Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine - ACS Publications. (URL: [Link])

- Synthesis and characterization of substituted 1,2,4-Triazole and its deriv

-

3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. (URL: [Link])

-

Recent advances in the synthesis of triazole derivatives - RACO. (URL: [Link])

-

Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate - ResearchGate. (URL: [Link])

- US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google P

- EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google P

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - ResearchGate. (URL: [Link])

- Synthesis and Spectral Characterization of 1,2,4-triazole deriv

-

Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4λ4-triazole-5-amine - Semantic Scholar. (URL: [Link])

- NITROGUANIDINES'. (URL: )

-

3-Amino-1,2,4-triazole - Wikipedia. (URL: [Link])

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: )

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

-

1,2,4-Triazole - Wikipedia. (URL: [Link])

-

Synthesis of N1-substituted 3-amino-1,2,4-triazoles - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijisrt.com [ijisrt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 7. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 8. Cas 15285-16-2,3-Methylamino-1H-1,2,4-triazole | lookchem [lookchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylamino-1H-1,2,4-triazole

This guide provides a comprehensive analysis of the spectroscopic data for 3-Methylamino-1H-1,2,4-triazole (CAS: 15285-16-2), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structural elucidation is paramount for ensuring purity, verifying synthetic outcomes, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the causal reasoning behind the experimental methodologies.

The structural integrity of pharmacologically active molecules is non-negotiable. For a molecule like 3-Methylamino-1H-1,2,4-triazole, which serves as a crucial building block, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous characterization.[4] We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting not just the data, but the "why" behind the signals and the protocols to obtain them reliably.

Molecular Structure and Tautomerism

3-Methylamino-1H-1,2,4-triazole (Molecular Formula: C₃H₆N₄, Molecular Weight: 98.11 g/mol ) possesses a five-membered aromatic ring with three nitrogen atoms.[1] A critical feature of the 1,2,4-triazole ring system is its capacity for tautomerism. The proton on the ring nitrogen can reside on N1, N2, or N4. For 3-amino substituted triazoles, theoretical and physical studies have shown that the 1H-tautomer is generally the most stable form, which is the basis for the interpretations that follow.[5]

Structure:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the proton framework of a molecule. For 3-Methylamino-1H-1,2,4-triazole, the spectrum is expected to be relatively simple, yet highly informative. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred as it allows for the observation of exchangeable N-H protons, which are often invisible in solvents like chloroform-d.[6]

Expected ¹H NMR Data (in DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| C H₃-NH | ~ 2.7 - 2.9 | Doublet (d) or Singlet (s) | 3H | Appears as a doublet due to coupling with the adjacent N-H proton. May appear as a singlet if N-H exchange is rapid or upon D₂O addition. |

| CH₃-NH | ~ 6.0 - 6.5 | Quartet (q) or Broad (br) | 1H | Signal shape depends on coupling and exchange rate. Will disappear upon addition of D₂O. |

| C H (Triazole Ring, C5) | ~ 7.9 - 8.2 | Singlet (s) | 1H | The sole proton on the aromatic triazole ring. |

| N H (Triazole Ring, N1) | ~ 12.0 - 13.5 | Broad Singlet (br s) | 1H | Significantly deshielded due to its position in the aromatic ring and hydrogen bonding. Disappears upon D₂O addition. |

Causality and Interpretation

-

Methyl Protons (CH₃): These aliphatic protons are in a relatively shielded environment, hence their upfield chemical shift. The coupling to the adjacent N-H proton (³J coupling) splits the signal into a doublet.

-

Amino Proton (NH): This proton's chemical shift is variable and depends on concentration and temperature. Its coupling to the three methyl protons results in a quartet. Broadening is common due to quadrupolar effects of the nitrogen atom and chemical exchange.

-

Triazole C5-H Proton: As a proton attached to an electron-deficient aromatic system, it is significantly deshielded and appears downfield.

-

Triazole N1-H Proton: This proton is the most deshielded. Its acidic nature and involvement in intermolecular hydrogen bonding in a polar solvent like DMSO cause it to resonate far downfield as a broad signal.

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Methylamino-1H-1,2,4-triazole in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, especially the N-H protons.

-

Spectral Width: 0-16 ppm.

-

-

Verification: After the initial scan, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the signals assigned to N-H protons provides definitive confirmation of their identity.

Experimental Workflow: ¹H NMR

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. Given the molecule's three unique carbon atoms, the proton-decoupled spectrum is expected to show three distinct signals.

Expected ¹³C NMR Data (in DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type | Notes |

| C H₃-NH | ~ 28 - 32 | CH₃ | Aliphatic carbon, most shielded. |

| C H (Triazole Ring, C5) | ~ 145 - 150 | CH | Aromatic CH, deshielded by adjacent nitrogens. |

| C -NHCH₃ (Triazole Ring, C3) | ~ 158 - 162 | C (Quaternary) | Most deshielded carbon, attached to three nitrogen atoms. |

Causality and Interpretation

The chemical shifts directly reflect the electronic environment of each carbon.

-

CH₃ Carbon: As a standard sp³ hybridized carbon, it appears in the typical aliphatic region.

-

C5 Carbon: This sp² carbon is part of the heteroaromatic ring. Its direct attachment to a proton and proximity to two ring nitrogens places it in the aromatic region.

-

C3 Carbon: This sp² carbon is bonded to two ring nitrogens and one exocyclic nitrogen, making it the most electron-deficient and therefore the most deshielded carbon in the molecule.

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: 400 MHz spectrometer (operating at 100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more scans are typically required.

-

Relaxation Delay (D1): 2 seconds is usually sufficient.

-

Spectral Width: 0-200 ppm.

-

-

Confirmation (Optional): Run a DEPT-135 experiment to confirm assignments. The CH₃ and CH signals will appear as positive peaks, while quaternary carbons (like C3) will be absent.

Experimental Workflow: ¹³C NMR

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint. The spectrum of 3-Methylamino-1H-1,2,4-triazole is characterized by distinct N-H, C-H, and ring stretching vibrations.[7][8]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3200 | N-H Stretch | Medium, Broad | Amino N-H |

| 3150 - 3050 | N-H Stretch | Medium, Broad | Triazole Ring N-H |

| 3000 - 2850 | C-H Stretch | Medium | Methyl C-H |

| ~ 1640 | N-H Bend | Strong | Amino N-H Scissoring |

| 1600 - 1450 | C=N / N=N Stretch | Strong-Medium | Triazole Ring Vibrations |

| ~ 1350 | C-N Stretch | Strong | C-N (amino) bond |

Causality and Interpretation

-

N-H Stretching Region: The high-frequency, broad bands are characteristic of N-H bonds, which are often involved in hydrogen bonding, causing the broadening. The two types of N-H bonds (amino and ring) will likely overlap.

-

C=N and N=N Region: The absorptions in the 1600-1450 cm⁻¹ range are diagnostic for the heteroaromatic triazole ring system.[5]

-

Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations (bends, rocks) that are unique to the molecule, serving as a valuable fingerprint for identification.

Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Acquisition:

-

Background Scan: Run a background spectrum with the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software.

Experimental Workflow: IR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For this compound, Electron Spray Ionization (ESI) in positive mode is a suitable technique.

Expected Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Notes |

| 99.061 | [M+H]⁺ | The protonated molecular ion. This is the primary confirmation of the molecular weight. |

| 98.054 | [M]⁺ | Molecular ion (less common in ESI). |

High-Resolution MS (HRMS): For a formula of C₃H₇N₄ (the [M+H]⁺ ion), the calculated exact mass is 99.0614. Experimental verification of this mass to within 5 ppm provides unequivocal confirmation of the elemental composition.

Fragmentation Analysis

While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for related triazoles include the loss of small, stable molecules like N₂, HCN, or radicals like •CH₃. This data helps piece together the molecular structure.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (ESI+):

-

Ionization Mode: Positive.

-

Capillary Voltage: ~3-4 kV.

-

Scan Range: m/z 50-200.

-

Source Temperature: ~120-150 °C.

-

-

Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated molecular weight. If using HRMS, confirm the elemental composition.

Experimental Workflow: Mass Spectrometry

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule. Heteroaromatic compounds like 1,2,4-triazoles typically exhibit absorptions in the UV region due to π → π* transitions.[5]

Expected UV-Vis Data

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol or Water | ~ 210 - 220 | Moderate | π → π* |

Interpretation

The absorption maximum (λ_max) is characteristic of the electronic structure of the triazole ring. The position and intensity can be influenced by solvent polarity and pH. While not as structurally informative as NMR or MS, it is an excellent technique for quantitative analysis (e.g., using a Beer-Lambert plot) and for checking for the presence of conjugated impurities.

Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Blank: Use a cuvette filled with the pure solvent to zero the instrument.

-

Sample: Use a matched quartz cuvette to measure the absorbance of the sample solution.

-

Scan Range: 190-400 nm.

-

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic characterization of 3-Methylamino-1H-1,2,4-triazole relies on the synergistic application of multiple analytical techniques. ¹H and ¹³C NMR define the precise atomic connectivity of the carbon and proton framework. IR spectroscopy confirms the presence of key functional groups and provides a unique molecular fingerprint. Mass spectrometry validates the molecular weight and elemental composition, while UV-Vis spectroscopy offers a means for quantification and a check of the electronic system. Together, these methods provide an unassailable body of evidence for the structure and purity of the title compound, a critical requirement for its application in research and development.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Available at: [Link]

-

SpectraBase. 3-(methylamino)-5-phenyl-1H-1,2,4-triazole. Available at: [Link]

-

Supplementary Information (SI) for Chemical Science. (2024). The Royal Society of Chemistry. Available at: [Link]

-

Demirbaş, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). Molecules. Available at: [Link]

-

LookChem. Cas 15285-16-2, 3-Methylamino-1H-1,2,4-triazole. Available at: [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (2015). International Journal of Science and Research (IJSR). Available at: [Link]

-

Abdel-Rahman, A. A.-H., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science. Available at: [Link]

-

Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. (2010). Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate. (2018). ResearchGate. Available at: [Link]

-

Kuczkowski, P., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. Available at: [Link]

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2010). Tetrahedron Letters. Available at: [Link]

-

Demirbaş, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TÜBİTAK Academic Journals. Available at: [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

-

Meng, S., et al. (2018). UV-Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-Triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. ResearchGate. Available at: [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

-

The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Max-Planck Institute for Chemistry Mainz. Available at: [Link]

-

SpectraBase. 3-Amino-1,2,4-triazole. Available at: [Link]

-

Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2014). Physical Chemistry Chemical Physics. Available at: [Link]

-

Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (2020). EURL-Pesticides.eu. Available at: [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2018). International Journal of Chemical Sciences. Available at: [Link]

-

UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (2014). ResearchGate. Available at: [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. Cas 15285-16-2,3-Methylamino-1H-1,2,4-triazole | lookchem [lookchem.com]

- 2. 3-Methylamino-1H-1,2,4-triazole | 15285-16-2 [chemicalbook.com]

- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Elucidating the Crystal Structure of 3-Methylamino-1H-1,2,4-triazole: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a privileged pharmacophore in drug design. This guide focuses on a specific derivative, 3-Methylamino-1H-1,2,4-triazole, a molecule of significant interest for developing novel therapeutics. While a definitive, publicly accessible single-crystal X-ray structure for this exact compound has yet to be reported, this document serves as an in-depth technical guide outlining the essential experimental workflow for its structural elucidation. Furthermore, by leveraging crystallographic data from closely related analogues, we present a predictive analysis of its molecular geometry and supramolecular assembly, offering valuable insights for computational chemists and drug development professionals.

Introduction: The Strategic Importance of Structural Elucidation

The 1,2,4-triazole nucleus is associated with a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets such as enzymes and receptors. A precise understanding of the crystal structure provides invaluable information on:

-

Molecular Conformation: The exact spatial arrangement of atoms.

-

Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and potential π-π stacking that govern crystal packing.

-

Physicochemical Properties: Insights into solubility, stability, and melting point, which are critical for drug formulation.[5]

3-Methylamino-1H-1,2,4-triazole (C₃H₆N₄, Molar Mass: 98.11 g/mol ) is a small, functionalized heterocycle with a reported melting point of 186-187 °C.[6] It possesses both hydrogen bond donors (the ring N-H and the amino N-H) and acceptors (the ring nitrogen atoms), predisposing it to form robust, predictable supramolecular structures. Determining its crystal structure is a critical step in unlocking its full potential as a building block for targeted therapies.

The Path to a Definitive Structure: Synthesis and Crystallization

The foundation of any crystallographic study is the production of high-purity, single crystals of suitable size and quality. The causality behind each step is critical for success.

Proposed Synthesis and Purification

A common and effective route to substituted 3-amino-1,2,4-triazoles involves the cyclization of appropriate precursors. A plausible, well-established method would be the reaction of N-methylthiosemicarbazide with formamide under microwave irradiation, a technique known for its efficiency and mild conditions.[7]

Experimental Protocol: Synthesis

-

Reaction Setup: Combine equimolar amounts of N-methylthiosemicarbazide and formamide in a microwave-safe reaction vessel.

-

Microwave Irradiation: Heat the mixture under microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes). The use of microwaves accelerates the reaction, often leading to cleaner products with higher yields compared to conventional heating.

-

Workup: After cooling, the reaction mixture is typically diluted with cold water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration. Recrystallization is the method of choice for purification. Given the polarity of the molecule, a solvent system like ethanol or an ethanol/water mixture is a logical starting point. Purity is then validated using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and absence of organic impurities.[5][8]

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify key functional groups, such as N-H and C=N stretches, which are characteristic of the triazole ring.[9]

-

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered, crystalline form.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Based on the principle of "like dissolves like," polar solvents are primary candidates. Start with solvents in which the compound is sparingly soluble at room temperature but readily soluble when heated (e.g., ethanol, isopropanol, acetonitrile).

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol) in a vial covered with a perforated cap. The slow evaporation of the solvent over several days to weeks allows for the gradual formation of well-ordered crystals. This is the most common and often most successful technique for novel compounds.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Thermal Gradient: Slowly cool a saturated solution from a high temperature to room temperature. This controlled cooling can promote the growth of large, single crystals.

Core Analysis: Structure Determination via SC-XRD

With a suitable crystal, its atomic structure can be determined using Single-Crystal X-ray Diffraction (SC-XRD). This technique provides the definitive coordinates of each atom in the crystal lattice.

Methodology: SC-XRD Data Acquisition and Refinement

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted spots contain the information about the crystal's internal structure.

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, highly accurate crystal structure.

Predictive Structural Analysis

In the absence of experimental data, we can construct a robust hypothesis of the crystal structure of 3-Methylamino-1H-1,2,4-triazole by analyzing published structures of its close chemical relatives, particularly 3,5-diamino-1,2,4-triazole (DATA) and other substituted triazoles.[10][11][12]

Predicted Molecular Geometry

The 1,2,4-triazole ring is an aromatic heterocycle and is expected to be essentially planar. The exocyclic methylamino group will be connected to the C3 position. Tautomerism is a key feature of N-unsubstituted triazoles; physical and theoretical studies on 3-amino-1,2,4-triazole show that the 1H-tautomer is the most stable.[9][13] We predict the same for the N-methylated analogue.

Predicted Intermolecular Interactions and Supramolecular Assembly

The most powerful structure-directing force in this molecule will be hydrogen bonding. The molecule contains two N-H donor sites (N1-H on the ring and the amino N-H) and multiple nitrogen acceptors. Based on the crystal structures of similar compounds like 3-methyl-1H-1,2,4-triazole-5-thiones and DATA, the most probable and energetically favorable interaction is the formation of a centrosymmetric dimer via strong N-H···N hydrogen bonds.[10][11][14]

Specifically, the N1-H of one molecule is likely to donate a hydrogen bond to the N4 atom of a neighboring, inversion-related molecule, forming a robust R²₂(8) graph set motif. This is a highly common and stabilizing interaction in heterocyclic chemistry. The methylamino group's N-H could then form further hydrogen bonds, linking these dimers into sheets or chains.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for 3-Methylamino-1H-1,2,4-triazole, based on analysis of analogous structures. These values are estimations and require experimental validation.

| Parameter | Predicted Value/Information | Rationale / Comparative Compound |

| Crystal System | Monoclinic or Orthorhombic | Common for small, planar heterocyclic molecules.[11][15] |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for molecules forming inversion dimers. |

| Molecules/Unit Cell (Z) | 4 or 2 | Consistent with common packing for these space groups. |

| Dominant Interaction | N-H···N Hydrogen Bonding | Presence of strong donor (N-H) and acceptor (N) sites.[10][11][13] |

| Supramolecular Motif | R²₂(8) Dimer | A highly prevalent and stable motif in related triazole structures.[14] |

| Density (calculated) | ~1.3 - 1.4 g/cm³ | Typical range for small organic molecules containing C, H, N.[6] |

Application in Rational Drug Design

A confirmed crystal structure empowers drug development professionals in several key areas:

-

Structure-Based Drug Design (SBDD): The precise coordinates of the molecule can be used for computational docking studies to predict and optimize its binding to a target protein. Understanding the preferred hydrogen bonding motifs is crucial for designing compounds that can effectively displace it or mimic its interactions.

-

Bioisosteric Replacement: The 3-amino-1,2,4-triazole motif is often considered a bioisostere for urea, offering improved solubility and a reduced tendency to form aggregates.[5] Knowledge of its 3D structure and hydrogen bonding capacity validates and refines its use in such replacements.

-

Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different properties. A definitive structure is the first step in identifying and characterizing potential polymorphs, which is a regulatory requirement for active pharmaceutical ingredients (APIs).

Conclusion

While the definitive crystal structure of 3-Methylamino-1H-1,2,4-triazole awaits experimental determination, this guide provides a comprehensive framework for its elucidation. We have outlined the necessary steps, from synthesis and crystallization to the final structure refinement. Through a detailed analysis of homologous structures, we predict that the molecule will be planar and will assemble in the solid state via strong, directional N-H···N hydrogen bonds, likely forming centrosymmetric dimers. This predictive insight offers immediate value for computational modeling and strategic planning in drug discovery programs. The experimental validation of this structure will be a significant contribution, providing a foundational piece of data for the rational design of next-generation 1,2,4-triazole-based therapeutics.

References

-

Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o668–o674. Available at: [Link]

-

ResearchGate. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones... Available at: [Link]

-

Laus, G., et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o23. Available at: [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Available at: [Link]

-

Jadhav, S. L., et al. (2010). Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. Oriental Journal of Chemistry, 26(2), 725-728. Available at: [Link]

-

ResearchGate. (n.d.). A number of triazole derivatives in clinical applications. Available at: [Link]

-

Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161-1164. Available at: [Link]

-

MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(15), 5789. Available at: [Link]

-

Wiley Online Library. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 875312. Available at: [Link]

-

National Library of Medicine. (2020). Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. Bioorganic Chemistry, 103, 104128. Available at: [Link]

-

Research Square. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

-

International Journal of Science and Research. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR, 5(6), 2123-2133. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Available at: [Link]

-

ResearchGate. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available at: [Link]

-

ResearchGate. (1993). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. Available at: [Link]

-

National Library of Medicine. (2024). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Available at: [Link]

-

LookChem. (n.d.). Cas 15285-16-2,3-Methylamino-1H-1,2,4-triazole. Available at: [Link]

-

National Library of Medicine. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134177. Available at: [Link]

-

Royal Society of Chemistry. (2025). Synthesis, crystal structure and properties of 3-picrylamino-1,2,4-triazole-nitric acid self-assembled energetic material. RSC Advances, 15, 35109-35114. Available at: [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

-

National Library of Medicine. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161-1164. Available at: [Link]

-

Sci-Hub. (2018). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Journal of Molecular Structure, 1151, 315–326. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Cas 15285-16-2,3-Methylamino-1H-1,2,4-triazole | lookchem [lookchem.com]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. Sci-Hub. Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives / Journal of Molecular Structure, 2018 [sci-hub.sg]

- 9. ijsr.net [ijsr.net]

- 10. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylamino-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, recognized for its metabolic stability and ability to engage in diverse biological interactions.[1] Compounds incorporating this heterocycle are integral to a wide range of pharmaceuticals, including well-known antifungal agents.[2] The structural features of substituted amino-1,2,4-triazoles can enhance physicochemical properties such as solubility and bioavailability, making them attractive motifs in drug design.[1][3]

This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, 3-Methylamino-1H-1,2,4-triazole (CAS: 15285-16-2). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven experimental insights to create a self-validating resource for laboratory application. We will delve into its core properties, analytical characterization, and the experimental methodologies required for its assessment, providing the causal reasoning behind each scientific choice.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. 3-Methylamino-1H-1,2,4-triazole is a small, heterocyclic molecule whose properties are dictated by the interplay between its aromatic triazole core and the exocyclic methylamino substituent.

Key Identifiers:

-

Systematic Name: N-methyl-1H-1,2,4-triazol-3-amine

-

Common Synonyms: 3-Methylamino-1H-1,2,4-triazole; methyl-(1H-[4][5][6]triazol-3-yl)-amine[4]

-

CAS Number: 15285-16-2[4]

-

Molecular Formula: C₃H₆N₄[4]

-

Molecular Weight: 98.11 g/mol [4]

Like its parent, 1,2,4-triazole, this compound can exist in different tautomeric forms. Theoretical and analytical studies on the parent ring system indicate that the 1H-tautomer is generally the most stable and preferred structure.[7]

Caption: Chemical structure of 3-Methylamino-1H-1,2,4-triazole.

Part 2: Core Physicochemical Properties

The physicochemical profile of a compound governs its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. The data presented here are based on published and predicted values.

| Property | Value | Source |

| Melting Point | 186-187 °C | Experimental[4] |

| Boiling Point | 251.3 ± 23.0 °C | Predicted[4] |

| Density | 1.331 ± 0.06 g/cm³ | Predicted[4] |

| pKa | 11.44 ± 0.20 | Predicted[4] |

Thermal Properties: Melting and Boiling Points

The experimental melting point of 186-187 °C is indicative of a stable crystalline solid with significant intermolecular forces, likely hydrogen bonding mediated by the ring N-H and the exocyclic amino group.[4] This high melting point suggests a well-ordered crystal lattice. The predicted boiling point is also high, reflecting the polarity and hydrogen-bonding capacity of the molecule.

Acidity and Basicity (pKa)

Understanding the ionization state of a molecule is critical for predicting its solubility, membrane permeability, and receptor interactions at physiological pH. The parent 1,2,4-triazole is amphoteric, with a pKa of 2.45 for the protonated species and 10.26 for the neutral molecule.[2]

For 3-Methylamino-1H-1,2,4-triazole, a predicted pKa of 11.44 likely corresponds to the deprotonation of the N1-H on the triazole ring, making it a very weak acid.[4] The molecule is also expected to be basic, with protonation likely occurring at the N4 position of the triazole ring, a site known for electrophilic attack. The exocyclic methylamino group also contributes to the overall basicity. The precise basic pKa values are not available in the searched literature but are essential for a complete profile and should be determined experimentally.

Lipophilicity (LogP)

Solubility Profile

Solubility is a key determinant of bioavailability. While specific quantitative solubility data for 3-Methylamino-1H-1,2,4-triazole is not published, the profile of the closely related 3-Amino-1,2,4-triazole provides an excellent surrogate for initial assessment. 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform; sparingly soluble in ethyl acetate; and insoluble in non-polar solvents like ether and acetone.[9][10][11] This profile is consistent with a polar molecule capable of forming strong hydrogen bonds with protic solvents. The aqueous solubility is likely pH-dependent due to the basic nature of the molecule.

Part 3: Spectroscopic and Analytical Characterization

While specific spectral data for this compound are not widely available in public databases, its structure allows for the confident prediction of its key spectroscopic features. This section also outlines a standard analytical workflow for purity and identity confirmation.

Predicted Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals: a singlet for the C5-H proton on the triazole ring, a broad singlet for the ring N1-H, a second exchangeable signal for the amino N-H, and a signal for the N-methyl group (likely a doublet if coupled to the N-H, or a singlet). The exact chemical shifts would require experimental determination.

-

¹³C NMR: The carbon NMR spectrum should display three signals: one for the methyl carbon and two for the C3 and C5 carbons of the aromatic triazole ring.

-

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region) from both the ring and the amino group, C-H stretching from the methyl group, and characteristic C=N and N-N ring stretching vibrations in the fingerprint region (below 1650 cm⁻¹).

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules in drug development. A robust method is self-validating, ensuring that the results are accurate and reproducible.

Caption: A typical experimental workflow for HPLC-based purity analysis.

Part 4: Key Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are standard in the field and provide a robust framework for characterizing 3-Methylamino-1H-1,2,4-triazole.

Protocol 4.1: Aqueous Solubility Determination (Shake-Flask Method)

This method is the benchmark for determining thermodynamic solubility, a critical parameter for preclinical development.

Causality: The shake-flask method is chosen because it allows the system to reach equilibrium, providing a true measure of thermodynamic solubility rather than a kinetically limited apparent solubility. Incubation for 24 hours ensures this equilibrium is achieved.

Methodology:

-

Preparation: Add an excess amount of 3-Methylamino-1H-1,2,4-triazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully collect a precise aliquot of the clear supernatant, ensuring no solid material is disturbed.

-

Quantification: Dilute the supernatant with the mobile phase and analyze its concentration using a pre-validated HPLC-UV method against a standard curve of known concentrations.

Protocol 4.2: Potentiometric pKa Determination

This protocol provides an accurate measure of the compound's ionization constants.

Causality: Potentiometric titration is selected for its precision. It directly measures the change in pH as a function of added acid or base, allowing for the calculation of pKa values from the inflection points of the titration curve. This is fundamental for creating accurate pH-solubility profiles.

Methodology:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in deionized water, often with a co-solvent like methanol if aqueous solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

-

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the resulting titration curve using specialized software.

Conclusion

3-Methylamino-1H-1,2,4-triazole is a polar, hydrophilic, and high-melting-point solid. Its key physicochemical characteristics are dominated by the aromatic 1,2,4-triazole ring and the hydrogen-bonding capacity of its N-H moieties. The predicted pKa suggests it is a weak acid and a base, indicating that its solubility and interactions will be pH-dependent. While a solid foundation of predicted and inferred data exists, this guide highlights the necessity for rigorous experimental determination of properties like pKa and LogP to fully enable its application in drug discovery and development. The provided protocols offer a standardized and scientifically sound approach to achieving this characterization.

References

-

LookChem. (n.d.). Cas 15285-16-2, 3-Methylamino-1H-1,2,4-triazole. Retrieved from [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Amino-1,2,4-Triazole. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(methylamino)-5-phenyl-1H-1,2,4-triazole. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole-3-methanamine. Retrieved from [Link]

-

Journal of University of Anbar for Pure Science. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,2,4-triazole water. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Retrieved from [Link]

-

Protocol Online. (2009). Info about 3-Amino-1,2,4-triazole (3-AT). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (2025). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of Novel 1,3-Substituted 1H-[4][5][6]-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]

-

ResearchGate. (2025). Determination of the pKa value of some 1,2,4-triazol derivatives.... Retrieved from [Link]

-

PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil.... Retrieved from [Link]

-

Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

-

Marmara Pharmaceutical Journal. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Retrieved from [Link]

-

Reddit. (2022). Pka of 1,3,4 triazole??.... Retrieved from [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Cas 15285-16-2,3-Methylamino-1H-1,2,4-triazole | lookchem [lookchem.com]

- 5. 3-Methylamino-1H-1,2,4-triazole | 15285-16-2 [chemicalbook.com]

- 6. 3-Methyl-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Info about 3-Amino-1,2,4-triazole (3-AT) - General Lab Techniques [protocol-online.org]

"tautomerism in 3-Methylamino-1H-1,2,4-triazole"

An In-depth Technical Guide to Tautomerism in 3-Methylamino-1H-1,2,4-triazole

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal and materials chemistry, profoundly influencing molecular properties such as polarity, lipophilicity, hydrogen bonding capability, and, consequently, biological activity. This guide provides a detailed examination of the prototropic tautomerism in 3-Methylamino-1H-1,2,4-triazole, a scaffold of significant interest. We will dissect the potential tautomeric forms, explore the theoretical underpinnings of their relative stabilities, and present robust experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the analysis and understanding of this complex equilibrium.

Foundational Concepts: Prototropic Tautomerism in the 1,2,4-Triazole Ring

Tautomers are structural isomers of organic compounds that can readily interconvert.[1] The most common form, prototropic tautomerism, involves the migration of a proton, often accompanied by a shift in double bonds.[1] In heterocyclic systems like 1,2,4-triazole, this is frequently observed as annular tautomerism , where a proton can occupy two or more positions on the nitrogen atoms of the ring.[1]

Understanding the tautomeric preferences of a molecule is critical, as different tautomers can exhibit distinct chemical reactivity and biological interactions.[2] The position of a single proton can alter a molecule's ability to act as a hydrogen bond donor or acceptor, which is fundamental to its interaction with biological targets like enzymes and receptors.

The Tautomeric Landscape of 3-Methylamino-1H-1,2,4-triazole

The 3-Methylamino-1H-1,2,4-triazole system can theoretically exist in several tautomeric forms. The most significant equilibrium is the annular prototropic tautomerism, which involves the migration of the ring proton (N-H) to the different nitrogen atoms. This gives rise to three primary tautomers, designated by the position of the endocyclic proton. A secondary, and generally less favorable, equilibrium is the amino-imino tautomerism of the exocyclic substituent.

The principal annular tautomers are:

-

3-Methylamino-1H-1,2,4-triazole

-

3-Methylamino-2H-1,2,4-triazole

-

5-Methylamino-4H-1,2,4-triazole

Caption: Annular prototropic tautomers of 3-Methylamino-1,2,4-triazole.

Theoretical Stability and Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting the relative stabilities of tautomers. These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents, providing a quantitative prediction of the equilibrium composition.[2][3]

For substituted 1,2,4-triazoles, the electronic nature of the substituents plays a crucial role in determining tautomeric preference. The methylamino group at the C3 position is an electron-donating group, which influences the electron density and basicity of the ring nitrogens. Computational studies on analogous 3-amino-1,2,4-triazoles have shown that the 1H- and 2H-tautomers are generally more stable than the 4H-tautomer.[3][4] The relative stability between the 1H and 2H forms can be sensitive to the environment.[3]

Table 1: Predicted Relative Stabilities of Amino-1,2,4-triazole Tautomers (Illustrative)

| Tautomer | Gas Phase (ΔG, kcal/mol) | Polar Solvent (ΔG, kcal/mol) | Key Insights |

|---|---|---|---|

| 1H-Tautomer | 0.0 (Reference) | 0.0 (Reference) | Often the most stable form in the gas phase for 3-amino derivatives.[3] |

| 2H-Tautomer | +0.5 to +2.0 | -0.5 to +1.0 | Stability is highly sensitive to substituent and solvent effects.[3] |

| 4H-Tautomer | +6.0 to +8.0 | +4.0 to +6.0 | Generally the least stable form due to electronic considerations.[5] |

Note: These values are illustrative, based on published data for similar 1,2,4-triazole systems. Specific calculations for 3-Methylamino-1H-1,2,4-triazole are required for precise energy differences.

Experimental Protocols for Tautomer Characterization

A multi-pronged experimental approach is necessary to unambiguously characterize the tautomeric equilibrium in both solution and solid states.

Caption: Experimental workflow for the comprehensive study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ring protons and carbons are highly sensitive to the electronic environment, which changes significantly between tautomers.

Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of 3-Methylamino-1H-1,2,4-triazole at a concentration of ~10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃, Benzene-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.[6][7][8]

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C spectra for each sample. Pay close attention to the chemical shifts of the C5-H proton and the triazole ring carbons.

-

Acquire a ¹H-¹⁵N HMBC spectrum. This is a definitive experiment, as it can show correlations between protons (like N-H) and the ring nitrogen atoms, directly identifying the protonated nitrogen.

-

-

Data Analysis & Interpretation:

-

¹H NMR: The chemical shift of the C5-H proton and the N-H protons (both endocyclic and exocyclic) will differ between tautomers. In cases of rapid interconversion, averaged signals will be observed.

-

¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly diagnostic.

-

Equilibrium Constant (KT): If distinct signals for multiple tautomers are observed (slow exchange), the equilibrium constant can be determined by integrating the respective signals. For many triazoles, the exchange is fast, and only a single set of averaged peaks is seen.[9]

-

Single Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[10][11] Crystal packing forces and intermolecular hydrogen bonds will "lock" the molecule into a single, lowest-energy tautomeric form under those conditions.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to determine the atomic positions. The key output is locating the position of the hydrogen atom on the triazole ring, which definitively identifies the tautomer present in the crystal. Tautomerizable 3-amino-1,2,4-triazoles often crystallize as the 1H- or 2H- forms.[9][12]

Key Factors Governing Tautomeric Equilibrium

The balance between tautomers is not static; it is a dynamic equilibrium influenced by several factors.

Solvent Effects

The solvent plays a paramount role in shifting the tautomeric equilibrium.[13][14]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize more polar tautomers through hydrogen bonding. For instance, a tautomer with a larger dipole moment or better hydrogen bond donating/accepting capacity may be favored.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also stabilize polar forms but primarily through dipole-dipole interactions.

-

Apolar Solvents (e.g., benzene, CCl₄): In these environments, the intrinsic stability of the tautomers (closer to the gas-phase state) and intramolecular interactions become more dominant.

Caption: Influence of solvent properties on tautomeric equilibrium.

Conclusion and Strategic Outlook

The tautomerism of 3-Methylamino-1H-1,2,4-triazole is a complex interplay of intrinsic electronic stability and environmental factors. While computational methods provide a strong predictive framework, a definitive understanding requires rigorous experimental validation through NMR spectroscopy and X-ray crystallography. For professionals in drug development, recognizing and characterizing the predominant tautomeric forms in relevant physiological and formulation conditions is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships, predicting metabolic fate, and ensuring the consistency and efficacy of a therapeutic agent. Future investigations should focus on quantifying the thermodynamic parameters (ΔH, ΔS) of the tautomeric interconversion through variable-temperature NMR studies and exploring how the tautomeric ratio impacts binding affinity to specific biological targets.

References

-

Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. (n.d.). The Journal of Physical Chemistry A. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Advances. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Advances. [Link]

-

Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. (n.d.). ResearchGate. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]

-

On tautomerism of 1,2,4-triazol-3-ones. (2015). Computational and Theoretical Chemistry. [Link]

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole. (n.d.). ResearchGate. [Link]

-

Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). ResearchGate. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). National Institutes of Health. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

-

Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. (2024). National Institutes of Health. [Link]

-

Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4λ4-triazole-5-amine. (2022). Semantic Scholar. [Link]

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (n.d.). MDPI. [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI. [Link]

-

Tautomer. (n.d.). chemeurope.com. [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI. [Link]

-

Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals. [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). National Institutes of Health. [Link]

-

Equilibrium of three prototropic tautomers of substituted 1,2,3-triazole-5-carbaldehyde oximes. (n.d.). ResearchGate. [Link]

-

3-(methylamino)-5-phenyl-1H-1,2,4-triazole. (n.d.). SpectraBase. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Publishing. [Link]

-

An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. (n.d.). ResearchGate. [Link]

-

Structure of 3-Amino-5-nitro-l,2,4-triazole Hydrate. (n.d.). ElectronicsAndBooks. [Link]

-

A Computational View of PATO and its Tautomers. (2012). ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). ResearchGate. [Link]

-

Possible tautomers and rotational isomers of C-nitramino-1,2,4-triazole. (n.d.). ResearchGate. [Link]

-